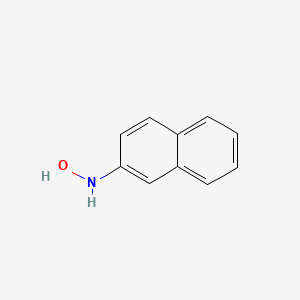

N-Hydroxy-2-naphthylamine

Overview

Description

N-Hydroxy-2-naphthylamine is a chemical compound known for its significant role in various scientific fields, particularly in carcinogenesis research. It is a derivative of 2-naphthylamine, which is recognized for its carcinogenic properties. This compound is primarily studied for its interactions with nucleic acids and proteins, making it a crucial compound in understanding the mechanisms of chemical-induced carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-naphthylamine can be synthesized through the reduction of 2-nitronaphthalene using aluminum amalgam. This method involves the reduction of the nitro group to an amine group, followed by hydroxylation to form this compound . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it involves similar synthetic routes as laboratory methods but on a larger scale, with stringent safety measures to protect workers and the environment from exposure.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-naphthylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroxide radicals, which are involved in the formation of DNA lesions.

Reduction: The compound can be reduced back to 2-naphthylamine under specific conditions.

Substitution: It reacts with nucleic acids and proteins, forming covalently bound derivatives under mildly acidic conditions (pH 5).

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and superoxide anions are commonly used in oxidation reactions.

Reducing Agents: Aluminum amalgam is used for the reduction of 2-nitronaphthalene to this compound.

Reaction Conditions: Mildly acidic conditions (pH 5) are optimal for its reaction with nucleic acids and proteins.

Major Products:

Scientific Research Applications

N-Hydroxy-2-naphthylamine is extensively used in scientific research, particularly in the study of chemical carcinogenesis. Its ability to form DNA adducts makes it a valuable tool for understanding the mechanisms of cancer initiation and progression. It is also used in:

Biological Studies: To investigate the interactions between carcinogens and biological macromolecules.

Medical Research: To study the effects of carcinogens on human health and develop potential therapeutic interventions.

Industrial Applications: Although limited, it is used in the synthesis of certain dyes and pigments, with strict safety protocols in place.

Mechanism of Action

N-Hydroxy-2-naphthylamine exerts its effects primarily through the formation of DNA adducts. It reacts with nucleic acids, particularly guanine and adenine bases, leading to the formation of covalently bound derivatives . These adducts can cause mutations and initiate carcinogenesis. The compound’s interaction with DNA is facilitated by its ability to form nitroxide radicals, which further contribute to DNA damage .

Comparison with Similar Compounds

2-Naphthylamine: The parent compound, known for its carcinogenic properties.

N-Hydroxy-1-naphthylamine: Another hydroxylated derivative with similar carcinogenic potential.

4-Aminobiphenyl: A structurally related compound with known carcinogenic effects.

Uniqueness: N-Hydroxy-2-naphthylamine is unique due to its specific interactions with nucleic acids and proteins under mildly acidic conditions, leading to the formation of distinct DNA adducts. Its ability to form nitroxide radicals and induce DNA lesions sets it apart from other similar compounds .

Biological Activity

N-Hydroxy-2-naphthylamine (NH2-OH) is a significant compound in the context of toxicology and carcinogenesis, primarily due to its role as a metabolite of 2-naphthylamine, a known carcinogen. The biological activity of this compound has been extensively studied, revealing its genotoxic properties and its involvement in bladder cancer induction. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is an aromatic amine with the chemical formula C10H9NO. It is primarily formed through the N-hydroxylation of 2-naphthylamine, which occurs in the liver via cytochrome P450 enzymes. This metabolic conversion is crucial for understanding its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 614-00-6 |

| Solubility | Soluble in organic solvents |

Genotoxicity and Carcinogenicity

This compound exhibits potent genotoxic effects, primarily through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to mutations that can initiate carcinogenesis. Studies have shown that this compound is capable of forming multiple DNA adducts under acidic conditions, which are also found in vivo in bladder tissues from animals exposed to 2-naphthylamine .

The proposed mechanism for the carcinogenic activity involves:

- N-Hydroxylation : The conversion of 2-naphthylamine to this compound.

- Glucuronidation : The conjugation of this compound, facilitating its transport to target organs like the bladder.

- Acid-Catalyzed Hydrolysis : In the bladder, this compound can undergo hydrolysis to form a reactive nitrenium ion.

- DNA Binding : The nitrenium ion covalently binds to DNA, leading to mutagenesis and tumor initiation.

Case Studies

Several studies have demonstrated the carcinogenic potential of this compound:

- Canine Bladder Tumors : Repeated installation of this compound into dog bladders resulted in tumor formation, establishing a direct link between exposure and cancer development .

- DNA Adduct Formation : Research has shown that when DNA is incubated with this compound under acidic conditions (pH 5), significant levels of DNA adducts are formed, corroborating its genotoxic potential .

Comparative Carcinogenicity

Comparative studies between this compound and other aromatic amines indicate its higher potency as a carcinogen. For instance, while 1-naphthylamine does not induce tumors in experimental models, 2-naphthylamine and its hydroxylated derivative show significant tumorigenic activity across various species .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Hydroxy-2-naphthylamine in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. For targeted adduct detection, capillary liquid chromatography coupled with tandem MS can rapidly screen DNA adducts formed by reactive metabolites like this compound . Immunoassays with monoclonal antibodies (e.g., anti-thymine glycol antibodies) are also employed to detect oxidative DNA damage induced by this compound .

Q. How does urinary pH influence the excretion and stability of this compound metabolites?

- Methodological Answer : Alkaline urinary pH stabilizes this compound and its N-glucuronide conjugate, reducing spontaneous decomposition. In contrast, acidic conditions promote hydrolysis of the glucuronide, releasing the reactive hydroxylamine. Researchers can modulate urinary pH in rodent models using bicarbonate (to alkalinize) or ammonium chloride (to acidify) to study metabolite kinetics .

Q. What are the primary metabolic pathways of 2-naphthylamine leading to this compound formation?

- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP1A2) catalyze N-hydroxylation of 2-naphthylamine in the liver. The resulting N-hydroxy metabolite undergoes N-glucuronidation, facilitating its transport to the bladder. Biliary excretion studies in rats with inhibited sulfation pathways (e.g., using pentachlorophenol) can isolate the role of glucuronidation in metabolite transport .

Advanced Research Questions

Q. How can researchers design experiments to study DNA adduct formation by this compound in urothelial cells?

- Methodological Answer :

- In vitro models : Incubate human bladder cells with this compound and liver microsomes to simulate metabolic activation. Use isotopically labeled guanine or adenine to track adduct formation at C-8 or N<sup>2</sup> positions .

- Validation : Confirm adduct structures using high-resolution MS and compare with synthetic standards. Cross-validate findings with <sup>32</sup>P-postlabeling assays .

Q. How do contradictions in carcinogenicity data between in vitro and in vivo models arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from differences in metabolic activation (e.g., lack of glucuronidase in vitro) or species-specific detoxification pathways. To address this:

- Use humanized mouse models expressing human UDP-glucuronosyltransferases (UGTs).

- Incorporate 3D bladder organoid cultures to mimic in vivo tissue architecture and enzymatic microenvironments .

Q. What experimental strategies are effective for quantifying the role of N-glucuronidation in bladder-specific carcinogenicity?

- Methodological Answer :

- Bile duct cannulation : Compare urinary metabolite levels in bile duct-cannulated vs. intact rats to assess enterohepatic recirculation.

- Enzyme inhibition : Administer sulfotransferase inhibitors (e.g., pentachlorophenol) to isolate glucuronidation as the dominant metabolic pathway .

Q. Methodological & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct all procedures in a fume hood to avoid inhalation .

- Decontamination : Neutralize spills with 5% sodium bicarbonate solution. Dispose of waste via incineration at ≥1,000°C to prevent environmental release .

Q. How can researchers validate the specificity of antibodies used to detect this compound-induced DNA damage?

- Methodological Answer :

- Competitive ELISA : Pre-incubate antibodies with excess thymine glycol or synthetic adducts to test cross-reactivity.

- Negative controls : Use DNA from untreated cells or enzymatic repair systems (e.g., Endo III) to confirm signal specificity .

Q. Data Interpretation & Technical Challenges

Q. How should researchers address conflicting results in the carcinogenic potential of this compound derivatives?

- Methodological Answer :

- Dose-response analysis : Evaluate whether contradictory studies used supra-physiological doses that overwhelm detoxification pathways.

- Metabolite profiling : Use metabolomics to compare in vitro vs. in vivo metabolite ratios, particularly focusing on N-glucuronide vs. sulfate conjugates .

Q. What techniques are recommended for distinguishing this compound adducts from background oxidative DNA damage?

Properties

IUPAC Name |

N-naphthalen-2-ylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXYZXHJZJYHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073918 | |

| Record name | 2-Naphthalenamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-47-8 | |

| Record name | N-Hydroxy-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM4MLV16S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.